molecular formula C31H48ClN5O4S B15144573 (S,R,S)-AHPC-C8-NH2 (hydrochloride)

(S,R,S)-AHPC-C8-NH2 (hydrochloride)

Cat. No.: B15144573
M. Wt: 622.3 g/mol
InChI Key: OANZHVCYGLOQJS-RAGVHRFXSA-N
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Description

(S,R,S)-AHPC-C8-NH2 (hydrochloride) is a chemical compound used primarily in the field of targeted protein degradation. It is a ligand-linker conjugate that facilitates the recruitment of the von Hippel-Lindau (VHL) protein, which is crucial for the degradation of specific proteins through the proteolysis-targeting chimeras (PROTAC) technology . This compound is particularly valuable in the development of therapeutic agents for various diseases, including cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C8-NH2 (hydrochloride) involves multiple steps, starting with the preparation of the core ligand structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of (S,R,S)-AHPC-C8-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-C8-NH2 (hydrochloride) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pendant amine group reacts with carboxylic acids.

    Click Chemistry:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are stable and useful for various applications in chemical biology and drug development .

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-C8-NH2 (hydrochloride) involves the recruitment of the von Hippel-Lindau (VHL) protein. The compound binds to the VHL protein, forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions essential for the degradation process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,R,S)-AHPC-C8-NH2 (hydrochloride) is unique due to its specific linker and pendant amine group, which provide optimal reactivity and stability for targeted protein degradation applications. Its ability to form stable conjugates and facilitate efficient protein degradation makes it a valuable tool in chemical biology and drug development .

Properties

Molecular Formula

C31H48ClN5O4S

Molecular Weight

622.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C31H47N5O4S.ClH/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32;/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38);1H/t24-,25+,28-;/m1./s1

InChI Key

OANZHVCYGLOQJS-RAGVHRFXSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl

Origin of Product

United States

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